molecular formula C19H29NO4 B5556465 (4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol

(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol

Cat. No. B5556465
M. Wt: 335.4 g/mol
InChI Key: DODOBZXDMMHNNW-LJQANCHMSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol" involves multi-step organic reactions, often starting from simpler precursors. While no direct synthesis of this exact compound was found, related work includes the synthesis of complex molecules involving methoxyphenyl components and piperidine structures, highlighting the importance of careful selection of starting materials, reagents, and reaction conditions to achieve the desired stereochemistry and functional group incorporation (Thippeswamy et al., 2011).

Scientific Research Applications

Alcohol Protecting Groups and Deprotection

The application of methoxyphenylmethyl ethers, closely related to the chemical structure of interest, as alcohol protecting groups is notable in synthetic chemistry. A study demonstrated that FeCl3 catalyzes the deprotection of methoxyphenylmethyl-type ethers effectively, facilitating the production of alcohols and oligomeric derivatives. This process is particularly efficient with the 2,4-dimethoxyphenylmethyl group, allowing for the recovery of highly pure mother alcohols without the need for silica gel column chromatography (Sawama et al., 2015).

Molecular Structures and Hydrogen Bonding

Research on N-Aryl-Substituted 3-hydroxypyridin-4-ones revealed the importance of hydrogen bonding in the molecular structures of compounds with methoxyphenyl components. These studies provide insights into the interactions and structural configurations that are fundamental for the development of compounds with specific properties (Burgess et al., 1998).

Electrophilic Substitution Reactions

Explorations into the photochemistry of chlorophenols and chloroanisoles, which share functional groups with the compound , have led to a deeper understanding of electrophilic substitution reactions. These studies offer a convenient access to phenyl cations and their subsequent addition to π nucleophiles, thereby expanding the toolkit for synthetic organic chemistry (Protti et al., 2004).

Synthetic Intermediates in Non-steroidal Anti-inflammatory Agents

The synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen, highlights the significance of methoxymethyl groups in medicinal chemistry. This research provides a foundation for the development of safer and more efficient synthetic routes for pharmaceuticals (Xu & He, 2010).

properties

IUPAC Name

1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-3-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2)13-20(11-10-19(18,22)14-23-3)17(21)9-8-15-6-5-7-16(12-15)24-4/h5-7,12,22H,8-11,13-14H2,1-4H3/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOBZXDMMHNNW-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)CCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)CCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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